3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one
Brand Name: Vulcanchem
CAS No.: 1945-76-2
VCID: VC10454611
InChI: InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H
SMILES: C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl
Molecular Formula: C8H4Cl2N4O
Molecular Weight: 243.05 g/mol

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one

CAS No.: 1945-76-2

Cat. No.: VC10454611

Molecular Formula: C8H4Cl2N4O

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one - 1945-76-2

Specification

CAS No. 1945-76-2
Molecular Formula C8H4Cl2N4O
Molecular Weight 243.05 g/mol
IUPAC Name 6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one
Standard InChI InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H
Standard InChI Key RIFBOVNFYVRSAD-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl
Canonical SMILES C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

The core structure of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one consists of two pyridazine rings connected via a single bond between the 1- and 3'-positions, forming a bipyridazine system. Chlorine atoms occupy the 3- and 6'-positions, while a ketone group is present at the 6-position of one pyridazine ring. This arrangement introduces significant electronic asymmetry, influencing reactivity and intermolecular interactions .

Electronic Configuration and Reactivity

Property3,6-Dichloropyridazine Inferred for 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one
Molecular Weight148.98 g/mol~248 g/mol
Melting Point65–69°C90–110°C (estimated)
Solubility in Water0.0012 g/L<0.001 g/L (predicted)
LogP (Partition Coeff.)1.63 (estimated)2.1–2.5 (predicted)

Synthesis Pathways and Optimization

The synthesis of 3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one likely involves multi-step reactions starting from pyridazine precursors. A plausible route derives from methodologies used for 3,6-dichloropyridazine, as detailed in patent CN104447569A .

Chlorination of Pyridazine Intermediates

3,6-Dichloropyridazine is synthesized via phosphorous oxychloride (POCl₃)-mediated chlorination of 3,6-dihydroxypyridazine under reflux conditions . Extending this approach, the bipyridazinone structure could form through a coupling reaction between two chlorinated pyridazine units, followed by oxidation to introduce the ketone group. For example:

  • Coupling Reaction: Ullmann-type coupling of 3,6-dichloropyridazine with a hydroxyl-substituted pyridazine derivative in the presence of a copper catalyst.

  • Oxidation: Selective oxidation of a methylene (-CH₂-) or alcohol (-CH₂OH) group to a ketone using agents like potassium permanganate (KMnO₄) or Jones reagent.

Solvent and Temperature Effects

Optimal reaction conditions for analogous chlorinations involve polar aprotic solvents (e.g., chloroform, DMF) at 50–80°C, yielding purities >98% after silica gel chromatography . Scaling this to bipyridazinone synthesis would require careful control of stoichiometry to avoid over-chlorination or side reactions at the ketone position.

Future Research Directions

Further studies should prioritize:

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predicting reactivity and binding affinities using DFT calculations.

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